2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid
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Overview
Description
2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the reaction of (2-amino-4-bromophenyl)amine with glycolic acid in the presence of hydrochloric acid. The reaction mixture is heated in a microwave reactor at 120°C for one hour. After the reaction, sodium hydroxide is added to neutralize the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules by reacting with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-1,3-benzodiazol-6-yl)acetic acid
- 2-(5-fluoro-1H-1,3-benzodiazol-6-yl)acetic acid
- 2-(5-iodo-1H-1,3-benzodiazol-6-yl)acetic acid
Uniqueness
2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens may not, making this compound distinct in its chemical and biological properties .
Properties
IUPAC Name |
2-(6-bromo-3H-benzimidazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-12-8)1-5(6)2-9(13)14/h1,3-4H,2H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKPKPPYPWGCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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